6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the ethoxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with ethoxy and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-3-nitropyridine with ethyl alcohol and trifluoromethylating agents can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and trifluoromethyl iodide (CF3I) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the ethoxy group.
6-(Trifluoromethyl)-3-pyridinamine: Similar in structure but without the ethoxy substitution.
Uniqueness
6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The combination of these groups enhances its stability, lipophilicity, and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
6-ethoxy-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9F3N2O/c1-2-14-6-4-3-5(12)7(13-6)8(9,10)11/h3-4H,2,12H2,1H3 |
InChI Key |
OBTAFTPFCQOMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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